An In-depth Technical Guide to the Physicochemical Properties of L-Histidine Monohydrochloride Monohydrate
An In-depth Technical Guide to the Physicochemical Properties of L-Histidine Monohydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
L-Histidine Monohydrochloride Monohydrate is the hydrated hydrochloride salt of the essential amino acid L-histidine.[1][2] It serves as a crucial component in various biochemical and pharmaceutical applications, including cell culture media, protein purification, and formulation of therapeutic biologics.[1][2][3] Its stability and high solubility in aqueous solutions make it a preferred form of histidine for these applications.[2][3] This guide provides a comprehensive overview of its key physicochemical properties, supported by experimental methodologies and visual workflows.
Chemical Identity and Structure
L-Histidine is an α-amino acid featuring an imidazole side chain, which imparts unique properties due to its ability to act as both a proton donor and acceptor at physiological pH.[4] The monohydrochloride monohydrate form is a stable, crystalline solid.[1][2]
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrate hydrochloride[5][6][7] |
| CAS Number | 5934-29-2[1][5][8] |
| Molecular Formula | C₆H₉N₃O₂ · HCl · H₂O[1][8] |
| Molecular Weight | 209.63 g/mol [1][2][6][8] |
| Synonyms | L-histidine HCl hydrate, H-His-OH·HCl·H₂O, (S)-α-amino-1H-imidazole-4-propanoic acid hydrochloride[1] |
Physicochemical Properties
The physicochemical characteristics of L-Histidine Monohydrochloride Monohydrate are critical for its handling, formulation, and application in research and manufacturing.
General Properties
This table summarizes the primary physical and chemical characteristics.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder or colorless crystals.[1][2][5][9] | [1][2][5][9] |
| Odor | Odorless.[1][10] | [1][10] |
| Melting Point | Decomposes at ~254-256 °C.[1][9][10][11][12] | [1][9][10][11][12] |
| Density | ~1.47 g/cm³ (at 20 °C).[1][9] | [1][9] |
| Bulk Density | 770 - 966 kg/m ³.[1][9][10][13] | [1][9][10][13] |
Solubility Profile
The compound is known for its excellent solubility in aqueous media.
| Solvent | Solubility (at 20-25 °C) | Source(s) |
| Water | Freely soluble; reported values include 41.9 g/L, 50 mg/mL, 105 g/L, 149.55 g/L, and ~170 g/L.[1][4][9][13][14][15] | [1][4][9][13][14][15] |
| Ethanol | Soluble.[2][16] | [2][16] |
| Ether | Insoluble.[15] | [15] |
| DMSO | Insoluble.[17] | [17] |
Acidity and Optical Properties
These properties are fundamental to its behavior in solution and its stereochemical identity.
| Property | Value | Conditions | Source(s) |
| pKa (Carboxyl) | 1.80 | - | |
| pKa (Imidazole) | 6.04 | - | |
| pKa (Amino) | 9.33 | - | |
| pH of Solution | 3.5 - 4.5 | 100 g/L in H₂O at 20 °C.[2][9][10] | [2][9][10] |
| Specific Optical Rotation ([α]D) | +8.9° to +9.5° | c = 11 mg/mL in 6 M HCl.[2] | [2] |
| +9.2° to +10.6° | c = 110 g/L in 120 g/L HCl.[9][18] | [9][18] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties outlined above.
Determination of Melting Point (Capillary Method)
The melting point is determined as a range, indicating the temperature at which the substance begins to melt until it becomes completely liquid. For a pure substance, this range is typically narrow.[19][20]
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered L-Histidine Monohydrochloride Monohydrate is packed into a capillary tube to a height of 2-3 mm.[19][21] The tube is tapped gently to ensure dense packing.[21]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[19][20]
-
Heating and Observation: The sample is heated at a controlled rate.[21] An initial rapid heating can be used to find an approximate melting point.[19][20]
-
Measurement: A second, fresh sample is then heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.[19][22]
-
Recording Data: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the range.[20] Given that the compound decomposes, the heating rate significantly influences the observed temperature.[1][11]
Determination of Solubility
Solubility is quantified by preparing a saturated solution and measuring the concentration of the dissolved solute.
Methodology:
-
Solution Preparation: An excess amount of L-Histidine Monohydrochloride Monohydrate is added to a known volume of the solvent (e.g., deionized water) in a flask at a constant temperature (e.g., 20 °C).[16]
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) for a sufficient period to ensure equilibrium is reached and the solution is saturated.[16]
-
Sample Collection: The solution is allowed to settle, and an aliquot of the clear supernatant is carefully withdrawn, often using a filtered pipette to avoid transferring any undissolved solid.[16]
-
Concentration Analysis: The concentration of histidine in the aliquot is determined. A common method for amino acids is the micro-Kjeldahl method, which measures the total nitrogen content.[16] Alternatively, spectrophotometric methods can be used after appropriate dilution by measuring absorbance at a specific wavelength.[23]
-
Calculation: The solubility is calculated and expressed in units such as grams per liter (g/L) or milligrams per milliliter (mg/mL).[23]
Measurement of Specific Optical Rotation
Specific rotation is an intrinsic property of a chiral compound and is measured using a polarimeter.[24][25]
Methodology:
-
Solution Preparation: A precise mass of L-Histidine Monohydrochloride Monohydrate is dissolved in a specific solvent (e.g., 6 M HCl) in a volumetric flask to create a solution of known concentration (c), typically in g/mL.[26]
-
Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).[24]
-
Measurement: The prepared solution is transferred to a polarimeter cell of a known path length (l), measured in decimeters (dm).[24][27] The observed angle of rotation (α) is measured.[24]
-
Calculation: The specific rotation [α] is calculated using Biot's Law:[24] [α] = α / (l × c) The temperature and the wavelength of light used (typically the sodium D-line, 589 nm) are always reported with the value.[25][27]
Biochemical Context
L-histidine is a precursor for the biosynthesis of histamine, a vital signaling molecule, and can be degraded to glutamate.[1] This metabolic role is fundamental to its biological importance.
References
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- 2. rpicorp.com [rpicorp.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A17627.18 [thermofisher.com]
- 6. Histidine Monohydrochloride Monohydrate | C6H12ClN3O3 | CID 165377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. L -Histidine non-animal source, meets EP testing specifications, cell culture mammalian, 98.5-101.0 5934-29-2 [sigmaaldrich.com]
- 9. L-Histidine monohydrochloride monohydrate CAS 5934-29-2 | 104350 [merckmillipore.com]
- 10. L-Histidine hydrochloride monohydrate | 5934-29-2 [chemicalbook.com]
- 11. L-Histidine hydrochloride monohydrate CAS#: 5934-29-2 [m.chemicalbook.com]
- 12. L-组氨酸 单盐酸盐 一水合物 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 13. Safety and efficacy of l‐histidine monohydrochloride monohydrate produced by fermentation with Escherichia coli (NITE BP‐02526) for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5934-29-2 CAS | L-HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE | Amino Acids & Derivatives | Article No. 04066 [lobachemie.com]
- 15. L-Histidine Hydrochloride 5934-29-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. Determination of Melting Point [wiredchemist.com]
- 20. chem.ucalgary.ca [chem.ucalgary.ca]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mt.com [mt.com]
- 23. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 25. Specific rotation - Wikipedia [en.wikipedia.org]
- 26. biospectra-new.useast01.umbraco.io [biospectra-new.useast01.umbraco.io]
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